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Compound of Interest

Compound Name: (R)-Acenocoumarol

Cat. No.: B564413 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core physicochemical properties of (R)-
Acenocoumarol, a potent anticoagulant. Understanding these characteristics is crucial for

drug design, formulation development, and optimizing therapeutic efficacy. This document

summarizes key quantitative data, details relevant experimental protocols, and visualizes the

compound's mechanism of action.

Quantitative Physicochemical Data
The following tables summarize the known physicochemical properties of Acenocoumarol. It is

important to note that while the focus of this guide is the (R)-enantiomer, much of the publicly

available experimental data has been determined for the racemic mixture. This is explicitly

stated where applicable.
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Identifier Value Reference

IUPAC Name

(4R)-4-hydroxy-3-[1-(4-

nitrophenyl)-3-oxobutyl]-2H-

chromen-2-one

--INVALID-LINK--

Chemical Formula C₁₉H₁₅NO₆ [1]

Molecular Weight 353.33 g/mol [1]

CAS Number 66556-77-2 [1]

Table 1: General Identifiers for (R)-Acenocoumarol

Property Value Notes Reference

Melting Point 196-199 °C For racemic mixture [2]

Boiling Point ~546.9 °C
Estimated for racemic

mixture
[3]

Water Solubility Sparingly soluble

Qualitative

description. A study

reported a solubility of

approximately 0.25

mg/mL in a 1:3

solution of DMF:PBS

(pH 7.2) for the

racemate.[4]

[4][5]

pKa ~4.7-5.05
Uncertain/Predicted

for racemic mixture
[6][7]

LogP 3.13

Experimentally

determined for

racemic mixture using

HPTLC

[8]

Polar Surface Area 109 Å² Computed [1]
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Table 2: Physicochemical Properties of Acenocoumarol

Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are outlined below.

These protocols are generalized and may require optimization for (R)-Acenocoumarol
specifically.

Water Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the thermodynamic solubility

of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water)

for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then

filtered, and the concentration of the dissolved compound is determined analytically.

Detailed Methodology:

Sample Preparation: Add an excess amount of (R)-Acenocoumarol to a vial containing a

known volume of purified water (or a relevant buffer solution). The excess solid should be

visually apparent.

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g.,

25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48

hours).[5][8]

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same

constant temperature to allow the undissolved solid to sediment. Centrifuge the samples to

further separate the solid and liquid phases.

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot

using a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

Quantification: Dilute the filtered supernatant to a suitable concentration and analyze it using

a validated analytical method, such as High-Performance Liquid Chromatography (HPLC)

with UV detection, to determine the concentration of dissolved (R)-Acenocoumarol.
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Calculation: The determined concentration represents the aqueous solubility of the

compound at the specified temperature.

pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the acid dissociation

constant (pKa) of a substance.[1][3][9]

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or

base. The pH of the solution is monitored throughout the titration, and the pKa is determined

from the inflection point of the resulting titration curve.

Detailed Methodology:

Sample Preparation: Prepare a solution of (R)-Acenocoumarol of known concentration

(e.g., 1-10 mM) in a suitable solvent system. Due to its low water solubility, a co-solvent

system (e.g., water-methanol) may be necessary.

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample

solution in a thermostated vessel and immerse the pH electrode.

Titration: Slowly add a standardized titrant (e.g., 0.1 M NaOH if the compound is acidic) in

small, precise increments.

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the

reading to stabilize.

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value

corresponds to the pH at the half-equivalence point, which is the point where half of the

compound has been neutralized. This can be determined from the inflection point of the

titration curve.

LogP Determination (HPLC Method)
The partition coefficient (LogP) can be determined chromatographically by relating the retention

time of the compound on a reversed-phase HPLC column to the retention times of reference

compounds with known LogP values.
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Principle: In reversed-phase HPLC, the retention of a compound is primarily governed by its

hydrophobicity. A linear relationship exists between the logarithm of the retention factor (k') and

the LogP of a series of compounds.

Detailed Methodology:

System Setup: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase

consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water or a

buffer.

Reference Standards: Prepare solutions of a series of reference compounds with well-

established LogP values that bracket the expected LogP of (R)-Acenocoumarol.

Chromatographic Analysis: Inject the reference standards and (R)-Acenocoumarol onto the

HPLC system and record their retention times (t_R). Determine the column dead time (t_0)

by injecting a non-retained compound (e.g., uracil).

Calculation of Retention Factor (k'): Calculate the retention factor for each compound using

the formula: k' = (t_R - t_0) / t_0.

Calibration Curve: Plot the logarithm of the retention factor (log k') of the reference standards

against their known LogP values. A linear regression of this plot will yield a calibration curve.

LogP Determination: Using the measured log k' of (R)-Acenocoumarol and the equation of

the calibration curve, calculate the experimental LogP value.

Spectroscopic Analysis
UV-Vis Spectroscopy:

Sample Preparation: Prepare a dilute solution of (R)-Acenocoumarol in a suitable UV-

transparent solvent (e.g., ethanol, methanol, or acetonitrile).

Analysis: Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g.,

200-400 nm) using a spectrophotometer. Use the solvent as a blank.

Data Interpretation: Identify the wavelength(s) of maximum absorbance (λmax).
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Infrared (IR) Spectroscopy:

Sample Preparation: Prepare the sample using a suitable technique such as KBr pellet,

Nujol mull, or Attenuated Total Reflectance (ATR). For a KBr pellet, mix a small amount of

the solid sample with dry potassium bromide and press it into a transparent disk.

Analysis: Obtain the IR spectrum using an FTIR spectrometer over the mid-IR range

(typically 4000-400 cm⁻¹).

Data Interpretation: Identify the characteristic absorption bands corresponding to the

functional groups present in the (R)-Acenocoumarol molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve a few milligrams of (R)-Acenocoumarol in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution into an NMR tube.

Analysis: Acquire ¹H and ¹³C NMR spectra using an NMR spectrometer.

Data Interpretation: Analyze the chemical shifts, coupling constants, and integration of the

signals to confirm the molecular structure of (R)-Acenocoumarol.

Crystal Structure and Polymorphism Analysis
Single-Crystal X-ray Diffraction:

Crystal Growth: Grow single crystals of (R)-Acenocoumarol of suitable size and quality from

a supersaturated solution by slow evaporation or cooling.

Data Collection: Mount a single crystal on a goniometer and place it in an X-ray

diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-

rays.

Structure Solution and Refinement: Process the diffraction data to determine the unit cell

dimensions and space group. Solve the crystal structure using direct methods or Patterson

methods and refine the atomic positions and thermal parameters.

Powder X-ray Diffraction (PXRD) for Polymorphism:
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Sample Preparation: Gently grind a small amount of the crystalline sample to a fine powder.

Analysis: Analyze the powder using a powder X-ray diffractometer to obtain a diffraction

pattern.

Polymorph Identification: Different polymorphs will exhibit distinct PXRD patterns. By

analyzing samples prepared under different crystallization conditions, different polymorphic

forms can be identified.

Signaling Pathway and Experimental Workflow
Visualization
Mechanism of Action: Vitamin K Cycle Inhibition
(R)-Acenocoumarol exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide

reductase (VKOR). This enzyme is a key component of the Vitamin K cycle, which is essential

for the post-translational modification (gamma-carboxylation) of several blood clotting factors.

Inhibition of VKOR leads to a depletion of the reduced form of Vitamin K, which in turn prevents

the activation of these clotting factors, thereby inhibiting the coagulation cascade.[4][10][11]
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Click to download full resolution via product page

Caption: Inhibition of the Vitamin K cycle by (R)-Acenocoumarol.

Experimental Workflow for Physicochemical Profiling
The following diagram illustrates a logical workflow for the comprehensive physicochemical

characterization of a drug candidate like (R)-Acenocoumarol.
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Caption: Workflow for physicochemical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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